molecular formula C21H19FN4O3S2 B11437775 6-(4-fluorophenyl)-3-methyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11437775
M. Wt: 458.5 g/mol
InChI Key: URUYVRYAEDGVDF-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential antiproliferative activities. This compound belongs to the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antiproliferative activities against various cancer cell lines.

    Medicine: Potential therapeutic agent for the treatment of cancer due to its ability to inhibit cell proliferation.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation. This compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
  • 6-(4-bromophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
  • 6-(4-methylphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

The uniqueness of 6-(4-fluorophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its fluorine substitution, which enhances its biological activity and stability compared to its analogs. The presence of the fluorine atom increases the compound’s lipophilicity, allowing better cell membrane penetration and interaction with target enzymes .

Properties

Molecular Formula

C21H19FN4O3S2

Molecular Weight

458.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H19FN4O3S2/c1-13-19(20(27)24-11-10-14-2-8-17(9-3-14)31(23,28)29)30-21-25-18(12-26(13)21)15-4-6-16(22)7-5-15/h2-9,12H,10-11H2,1H3,(H,24,27)(H2,23,28,29)

InChI Key

URUYVRYAEDGVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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